3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine
Overview
Description
3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C13H16FN3 and its molecular weight is 233.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Efficient Synthesis : A methodology for synthesizing derivatives of pyrazol-5-amine, similar to 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine, was reported by Becerra, Rojas, & Castillo (2021). This process features a one-pot reductive amination, noted for its operational ease and short reaction time.
Molecular Structure Analysis : Research by Tamer et al. (2016) focused on the synthesis and structural characterization of a pyrazol-5-amine derivative. The study combined experimental methods with density functional theory calculations, providing insights into the molecule's stability and nonlinear optical properties.
Chemical Reactivity and Applications
Reactivity Studies : Mironovich & Shcherbinin (2014) explored the reactivity of a pyrazolotriazine derivative under various conditions, contributing to the understanding of chemical reactions involving similar compounds like this compound. The study is available here.
Synthetic Utility in Medicinal Chemistry : The synthesis of pyrazole derivatives, akin to the compound , plays a crucial role in medicinal chemistry. Bobko et al. (2012) devised an efficient route for synthesizing pyrazole derivatives, highlighting the compound's potential as a versatile intermediate for pharmaceutical applications. Their research can be found here.
Supramolecular Chemistry and Crystallography
Hydrogen-Bonded Structures : The study of hydrogen-bonded structures in pyrazole derivatives by Abonía et al. (2007) provides valuable information on the molecular interactions and crystallographic properties of compounds like this compound.
X-ray Crystal Structure Analysis : Wang, Zheng, & Fan (2010) conducted X-ray crystal structure analyses of new 3,5-diaryl-1H-pyrazoles, offering insights into the structural intricacies of pyrazole compounds. Their research is accessible here.
Catalysis and Polymerization
- Catalytic Applications : A study by Matiwane, Obuah, & Darkwa (2020) demonstrated the use of pyrazolyl compounds in catalyzing the copolymerization of CO2 and cyclohexene oxide, suggesting potential catalytic applications for pyrazole derivatives.
Properties
IUPAC Name |
5-tert-butyl-2-(3-fluorophenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVMYZXRASMAQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672974 | |
Record name | 3-tert-Butyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476637-06-6 | |
Record name | 3-tert-Butyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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